Bis(2-thiophenemethyl) disulfide
Overview
Description
Bis(2-thiophenemethyl) disulfide is a chemical compound with the formula C10H10S4 . It is a sulfur-containing compound that is structurally characterized by two thiophene rings linked by a disulfide bond .
Molecular Structure Analysis
The molecular structure of this compound consists of two thiophene rings connected by a disulfide bond . The InChI key for this compound is WFMZJMLYKVJZAO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.45 g/mol . It has a logP value of 4.891, indicating its lipophilicity . The water solubility of this compound is low, with a log10ws value of -5.15 .Scientific Research Applications
Sulfur Chemistry : Bis(diorganylthiophosphinoyl)-disulfides, including compounds related to Bis(2-thiophenemethyl) disulfide, are used in sulfur chemistry, particularly in the synthesis of new ethers and in X-ray structure analysis. This application enhances the understanding of sulfur-based chemical reactions (Bergemann et al., 1993).
Synthesis of Oligo(nucleoside Phosphorothioate)s : Compounds like Bis(O,O-diisopropoxy phosphinothioyl) disulfide, a variant of this compound, are used as sulfurizing reagents in the efficient synthesis of oligo(nucleoside phosphorothioate)s. These are valuable in the field of molecular biology for their high sulfur content (Stec et al., 1993).
Vulcanization Reactions in Rubber : Bis(diisopropyl)thiophosphoryl disulfide, a derivative of this compound, is used in vulcanization reactions of rubbers. It contributes to exceptional thermal and thermal-oxidative stability and rapid crosslinking, making it significant in the manufacturing of rubber products (Pimblott et al., 1979).
RAFT Polymerization : High-purity bis(carbazyl thiocarbonyl) disulfide, related to this compound, is used in RAFT polymerization of methyl methacrylate. This method offers an eco-friendly and economical route to synthesizing well-defined polymers with high molecular weight and low polydispersity (Liu et al., 2012).
Synthesis of Poly(thioarylene) : Photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, a related compound, is used for synthesizing non-contaminated poly(thioarylene) at room temperature. This process is significant for developing new materials without metal salt contamination (Yamamoto et al., 1993).
Food Stability : Disulfides, including those related to this compound, are studied in the context of their stability in heated foods. Understanding the stability of these compounds is crucial for assessing potential health risks and proper storage and handling of food products (Guth et al., 1995).
Future Directions
While specific future directions for Bis(2-thiophenemethyl) disulfide are not mentioned in the available literature, research into the properties and applications of disulfide-containing compounds is ongoing. For instance, disulfide bonds are being studied for their potential in creating reprocessable covalent adaptable networks with excellent elevated-temperature creep resistance . Furthermore, thiol- and disulfide-based materials are being explored for their stimulus-responsive and self-healing properties .
Properties
IUPAC Name |
2-[(thiophen-2-ylmethyldisulfanyl)methyl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S4/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMZJMLYKVJZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CSSCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.